1H-isochromene
Overview
Description
1H-Isochromene is a heterocyclic compound that consists of a benzene ring fused to a pyran ring. This structure is part of the larger family of chromenes, which are known for their diverse biological activities. This compound and its derivatives have attracted significant attention due to their potential therapeutic properties, including antimicrobial, antifungal, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Isochromene can be synthesized through various methods, including:
Transition Metal-Catalyzed Annulation: This method involves the use of metals such as gold, palladium, silver, ruthenium, and copper to catalyze the annulation of 2-alkynyl benzaldehyde derivatives with alcohols.
Electrophilic Iodocyclization: This approach uses electrophilic iodine to induce cyclization in the presence of nucleophiles such as carbon, oxygen, or phosphorus.
6-Endo-Cyclization: A metal-free method that involves the cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
1H-Isochromene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Lactones, carboxylic acids.
Reduction: Dihydroisochromenes.
Substitution: Halogenated isochromenes.
Scientific Research Applications
1H-Isochromene has a wide range of applications in scientific research, including:
Mechanism of Action
1H-Isochromene can be compared with other similar compounds such as:
Isochromen-1-one: A derivative of isochromene with notable anti-inflammatory and antioxidant activities.
Uniqueness of this compound: this compound stands out due to its diverse range of biological activities and its potential for modification to enhance specific properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Comparison with Similar Compounds
- 2H-Chromene
- Isochromen-1-one
Conclusion
1H-Isochromene is a compound of significant interest in various fields of scientific research due to its diverse biological activities and versatile chemical properties. Its synthesis, reactions, and applications continue to be areas of active investigation, promising new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1H-isochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCPDOGFAYSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429540 | |
Record name | 1H-isochromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-35-0 | |
Record name | 1H-2-Benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-isochromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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